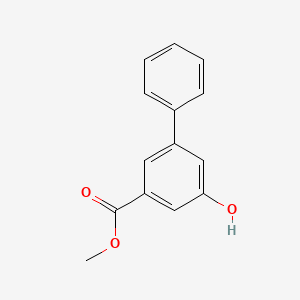

Methyl 3-hydroxy-5-phenylbenzoate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxy-5-phenylbenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12O3/c1-17-14(16)12-7-11(8-13(15)9-12)10-5-3-2-4-6-10/h2-9,15H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVBJYTHKCQRAIE-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC(=CC(=C1)C2=CC=CC=C2)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

228.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Methyl 3 Hydroxy 5 Phenylbenzoate and Analogues

Esterification and Transesterification Approaches

The formation of the methyl ester group is a critical step in the synthesis of methyl 3-hydroxy-5-phenylbenzoate. This can be achieved through direct esterification of the corresponding carboxylic acid or by transesterification from another ester.

Direct Esterification of 3-hydroxy-5-phenylbenzoic Acid Precursors

The most straightforward method for synthesizing this compound is the direct esterification of 3-hydroxy-5-phenylbenzoic acid. This reaction typically involves treating the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. Common catalysts include strong mineral acids like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl), as well as sulfonic acids such as p-toluenesulfonic acid. google.comgoogle.com The reaction is driven to completion by refluxing the mixture, often with azeotropic removal of water to shift the equilibrium towards the product. google.com For instance, m-hydroxybenzoic acid can be converted to methyl 3-hydroxybenzoate by refluxing in methanol with a catalytic amount of HCl, followed by purification to yield the desired ester. prepchem.com A similar acid-catalyzed esterification of 3,5-dihydroxybenzoic acid with methanol is employed to produce methyl 3,5-dihydroxybenzoate (B8624769), a related compound. google.com

| Reactant | Catalyst | Solvent | Conditions | Product | Yield |

| 3-hydroxy-5-phenylbenzoic acid | H₂SO₄ or HCl | Methanol | Reflux | This compound | High |

| m-Hydroxybenzoic acid | HCl | Methanol | Reflux | Methyl 3-hydroxybenzoate | 61% prepchem.com |

| 3,5-Dihydroxybenzoic acid | H₂SO₄ | Methanol | Reflux | Methyl 3,5-dihydroxybenzoate | 98% google.com |

Transesterification with Methyl Donors

An alternative to direct esterification is transesterification. This method involves the reaction of a different ester of 3-hydroxy-5-phenylbenzoic acid with a methyl donor, such as methanol. Lipase-catalyzed transesterification has been shown to be effective for the synthesis of various alkyl (hydroxy)benzoates. nih.gov For example, immobilized lipase (B570770) B from Candida antarctica (Novozym 435) demonstrates high activity in the transesterification of methyl (hydroxy)benzoates with long-chain alcohols. nih.gov While this example illustrates the reverse reaction, the principle can be applied to the synthesis of methyl esters from other alkyl esters. The relative activity of Novozym 435 in transesterification is influenced by the position of substituents on the phenyl ring, with meta-substituted benzoates showing good reactivity. nih.gov

Carbon-Carbon Bond Formation Strategies for Phenyl-Benzoate Linkages

The construction of the core biphenyl (B1667301) structure is a key challenge in the synthesis of this compound. Several powerful carbon-carbon bond-forming reactions are employed for this purpose.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

The Suzuki-Miyaura cross-coupling reaction is a highly versatile and widely used method for the formation of C-C bonds between aryl groups. libretexts.orgnih.gov This reaction typically involves the coupling of an aryl boronic acid with an aryl halide in the presence of a palladium catalyst and a base. libretexts.orgrsc.org To synthesize the precursor 3-hydroxy-5-phenylbenzoic acid, one could envision coupling a boronic acid derivative of benzene (B151609) with a halogenated derivative of 3-hydroxybenzoic acid. The reaction is known to tolerate a variety of functional groups, including hydroxyl and carboxyl groups, making it suitable for this synthesis. tcichemicals.com For instance, Suzuki-Miyaura coupling has been successfully used to synthesize biphenyl carboxylic acids. rsc.org The development of water-soluble and air-stable palladium catalysts has made this reaction more environmentally friendly. rsc.org

| Aryl Halide | Aryl Boronic Acid | Catalyst | Base | Solvent | Product |

| Bromobenzene (B47551) | Phenylboronic Acid | [PdCl₂(NH₂CH₂COOH)₂] | K₃PO₄ | Water | Biphenyl rsc.org |

| 1-Bromo-4-fluorobenzene | 4-Fluorophenylboronic acid | G-COOH-Pd-10 | - | - | 4,4'-Difluorobiphenyl mdpi.com |

| Aryl Halides | Aryl Boronic Acids | Pd(0) complex | Base | Various | Biphenyl derivatives nih.gov |

Friedel-Crafts Acylation/Alkylation in Phenolic Ester Synthesis

Friedel-Crafts reactions are fundamental for attaching acyl or alkyl groups to aromatic rings. ucalgary.castackexchange.com In the context of synthesizing the biphenyl core of this compound, a Friedel-Crafts type reaction could be employed, although it presents challenges. The reaction of a phenol (B47542) with an acyl chloride can lead to either C-acylation (on the aromatic ring) or O-acylation (on the phenolic oxygen). ucalgary.castackexchange.com The choice of catalyst and reaction conditions determines the outcome. Lewis acids like aluminum chloride (AlCl₃) typically favor C-acylation, which would lead to a ketone rather than the desired biphenyl linkage. ucalgary.ca O-acylation, forming a phenolic ester, is favored under kinetic control. ucalgary.ca A subsequent Fries rearrangement of the phenolic ester, also promoted by AlCl₃, can then lead to the C-acylated product. ucalgary.ca While not a direct route to the biphenyl structure, understanding these competing pathways is crucial when designing syntheses involving phenolic compounds.

Base-Mediated Condensation Reactions

Base-mediated condensation reactions offer another avenue for the formation of carbon-carbon bonds. While not as direct for biphenyl synthesis as cross-coupling reactions, condensation reactions are fundamental in organic synthesis. nih.govpressbooks.pub For example, the Claisen condensation is used to form β-keto esters. pressbooks.pub While not directly applicable to the synthesis of the phenyl-benzoate linkage in the target molecule, related condensation strategies could potentially be adapted. More relevant to biphenyl synthesis are reactions that proceed through different mechanisms but are base-mediated. For instance, base-mediated annulation reactions have been developed for the synthesis of various heterocyclic compounds. acs.org

Regioselective Hydroxylation and Functional Group Interconversion on Benzoate (B1203000) Scaffolds

The introduction of a hydroxyl group at a specific position on a benzoate ring, particularly one already substituted with a bulky phenyl group, presents a significant regiochemical challenge. Direct hydroxylation of an aromatic C-H bond is a desirable transformation, but controlling the position of hydroxylation can be difficult.

Regioselective Hydroxylation:

Achieving regioselective hydroxylation often requires the use of directing groups or specialized catalysts. For instance, in the synthesis of related polyhydroxylated flavonoids, transition-metal-catalyzed C-H oxidation has been employed to achieve regioselective hydroxylation. acs.org While direct C-H hydroxylation on the pre-formed methyl 5-phenylbenzoate scaffold is challenging, alternative strategies involving functional group interconversion are more commonly employed. One such strategy could involve the use of a directing group to guide a metal catalyst to the desired C-H bond for subsequent oxidation. For example, imine directing groups have been used in the copper-catalyzed hydroxylation of unsymmetrical ketones with high regioselectivity. acs.org

Functional Group Interconversion (FGI):

Functional group interconversion is a cornerstone of organic synthesis, allowing for the transformation of one functional group into another. fiveable.mesolubilityofthings.commdpi.com In the context of synthesizing this compound, a plausible FGI strategy would involve the conversion of a different functional group, such as a nitro or amino group, at the C-3 position into a hydroxyl group.

A common route involves the reduction of a nitro group to an amine, followed by diazotization and subsequent hydrolysis. For example, a synthetic route towards a related compound, gefitinib, started from methyl 3-hydroxy-4-methoxybenzoate and involved nitration, followed by reduction of the nitro group to an amine. acs.org This amine could then, in principle, be converted to a diazonium salt and hydrolyzed to the desired hydroxyl group.

Another FGI approach is the Baeyer-Villiger oxidation of a ketone, which can be introduced via Friedel-Crafts acylation. However, the directing effects of the existing substituents would need to be carefully considered to ensure acylation at the correct position.

Multi-Step Synthetic Sequences and Optimized Reaction Conditions

A logical synthetic sequence for this compound would likely begin with a readily available starting material, such as methyl 3,5-dihydroxybenzoate or a halogenated benzoate derivative.

A potential multi-step synthesis is outlined below:

Starting Material Selection: A plausible starting material is methyl 3-bromo-5-hydroxybenzoate.

Protection of the Hydroxyl Group: The hydroxyl group would likely need to be protected to prevent side reactions in the subsequent cross-coupling step. Common protecting groups for phenols include benzyl (B1604629) or silyl (B83357) ethers.

Suzuki-Miyaura Cross-Coupling: The key C-C bond formation to introduce the phenyl group would be achieved via a Suzuki-Miyaura cross-coupling reaction between the protected methyl 3-bromo-5-hydroxybenzoate and phenylboronic acid. mdpi.comresearchgate.net This reaction is widely used for the synthesis of biphenyl compounds due to its mild conditions and functional group tolerance. mdpi.com

Deprotection: The final step would involve the removal of the protecting group from the hydroxyl function to yield the target molecule, this compound.

Modern synthetic chemistry places a strong emphasis on the principles of green chemistry, which aim to reduce the environmental impact of chemical processes. labmanager.com These principles are highly relevant to the synthesis of this compound.

The choice of catalyst is critical for a green synthetic process. For the key Suzuki-Miyaura coupling step, palladium-based catalysts are typically used. researchgate.net To enhance the green credentials of the synthesis, recent research has focused on developing highly efficient and recyclable catalysts.

Heterogeneous Catalysts: Supported palladium nanoparticles (PdNPs) on materials like graphene oxide offer the advantage of easy separation and reuse, minimizing metal contamination of the product and waste streams. researchgate.net

Bimetallic Catalysts: Rhodium-ruthenium bimetallic oxide clusters have shown promise for C-H activation reactions using molecular oxygen as the sole oxidant, offering a greener alternative to traditional oxidants. nih.gov

Lewis Acid Catalysts: Simple and abundant metal salts, such as those of zinc, can be effective and recyclable catalysts for esterification reactions, avoiding the use of strong, corrosive acids. google.com

| Reaction Step | Catalyst Type | Advantages | Disadvantages | Source |

|---|---|---|---|---|

| Suzuki-Miyaura Coupling | Homogeneous Pd Complexes | High activity and selectivity | Difficult to separate and recycle, potential for metal contamination | researchgate.net |

| Suzuki-Miyaura Coupling | Supported Pd Nanoparticles | Easy to separate and recycle, lower metal leaching | May have lower activity than homogeneous catalysts | researchgate.net |

| Esterification | Strong Mineral Acids (e.g., H₂SO₄) | Low cost and readily available | Corrosive, generates significant waste, difficult to recycle | whiterose.ac.uk |

| Esterification | Solid Acid Catalysts (e.g., Zinc-based) | Recyclable, less corrosive, environmentally benign | May require higher temperatures or longer reaction times | google.com |

The choice of solvent has a significant impact on the environmental footprint of a synthesis. rsc.orgrsc.org Traditional organic solvents are often volatile, flammable, and toxic. Green chemistry encourages the use of alternative, more benign solvents or, ideally, solvent-free conditions.

Aqueous Media: Water is an attractive green solvent for many reactions, including palladium-catalyzed cross-couplings. nih.gov The use of water can simplify product isolation and reduce the use of volatile organic compounds (VOCs).

Solvent Effects in Cross-Coupling: The polarity of the solvent can significantly influence the rate and selectivity of palladium-catalyzed cross-coupling reactions. researchgate.netresearchgate.net For example, in some Suzuki couplings, polar solvents favor the reaction of aryl triflates, while nonpolar solvents favor the reaction of aryl chlorides. researchgate.net

Solvent-Free Reactions: Performing reactions without a solvent, or in a melt phase, is an ideal green chemistry approach as it eliminates solvent waste entirely.

| Solvent | Type | Typical Observations | Green Chemistry Considerations | Source |

|---|---|---|---|---|

| Toluene | Nonpolar Aprotic | Good solubility for many organic substrates. | Volatile, toxic, derived from petrochemicals. | rsc.org |

| Tetrahydrofuran (THF) | Polar Aprotic | Good at solvating both organic and inorganic reagents. | Can form explosive peroxides, volatile. | researchgate.net |

| Dimethylformamide (DMF) | Polar Aprotic | High boiling point, good for high-temperature reactions. | Toxic, high boiling point makes removal difficult. | youtube.com |

| Water | Polar Protic | Environmentally benign, non-flammable, inexpensive. | Poor solubility for many nonpolar organic substrates, may require phase-transfer catalysts. | nih.gov |

Green Chemistry Principles in Synthesis Design

Retrosynthetic Analysis of the this compound Framework

Retrosynthetic analysis is a powerful tool for planning the synthesis of complex molecules by breaking them down into simpler, commercially available starting materials. rsc.org

A plausible retrosynthetic analysis for this compound is as follows:

Final Functional Group Interconversion: The target molecule can be disconnected at the hydroxyl group, suggesting a precursor with a different functional group at the C-3 position, such as a nitro or amino group, which can be converted to a hydroxyl group in the final step.

C-C Bond Disconnection (Suzuki-Miyaura): The key biphenyl linkage can be disconnected via a Suzuki-Miyaura cross-coupling reaction. This leads to two simpler precursors: a substituted halobenzoate (e.g., methyl 3-bromo-5-hydroxybenzoate or its protected form) and phenylboronic acid. This is a common and highly effective strategy for constructing biphenyl systems. rsc.org

Esterification: The methyl ester can be disconnected to reveal the corresponding carboxylic acid (3-hydroxy-5-phenylbenzoic acid) and methanol. This transformation is typically achieved through Fischer esterification using an acid catalyst.

This retrosynthetic pathway simplifies the target molecule into readily accessible building blocks, providing a logical and efficient route for its synthesis.

Chemical Reactivity and Mechanistic Investigations

Reactions Involving the Hydroxyl Group

The phenolic hydroxyl group is a primary site of reactivity in Methyl 3-hydroxy-5-phenylbenzoate, participating in a range of reactions typical for phenols, including acylation, alkylation, and oxidation. Its acidity and nucleophilicity are influenced by the electronic landscape of the molecule.

The hydroxyl group of this compound can be readily acylated to form the corresponding ester. This reaction is typically carried out using acylating agents such as acid chlorides or anhydrides in the presence of a base. The base serves to deprotonate the hydroxyl group, forming a more nucleophilic phenoxide ion, which then attacks the electrophilic carbonyl carbon of the acylating agent. The choice of base and reaction conditions can be crucial to avoid competing reactions, such as the hydrolysis of the methyl ester.

Alkylation and etherification of the hydroxyl group are also feasible, leading to the formation of ethers. A study on the synthesis of gefitinib, a pharmaceutical agent, utilized a similar starting material, methyl 3-hydroxy-4-methoxybenzoate, which was successfully alkylated with 1-bromo-3-chloropropane. nih.govmdpi.com This suggests that this compound can undergo similar O-alkylation reactions. These reactions are typically performed under basic conditions to generate the phenoxide, which then acts as a nucleophile in an SN2 reaction with an alkyl halide or another suitable alkylating agent. A patent for the one-step synthesis of methyl 3,4,5-trimethoxybenzoate (B1228286) from gallic acid using methyl chloride also demonstrates the feasibility of alkylating phenolic hydroxyl groups in the presence of a methyl ester. google.com

Table 1: Representative Alkylation Reaction of a Substituted Hydroxybenzoate

| Starting Material | Reagent | Product | Yield (%) | Reference |

| Methyl 3-hydroxy-4-methoxybenzoate | 1-bromo-3-chloropropane | Methyl 3-(3-chloropropoxy)-4-methoxybenzoate | 94.7 | mdpi.com |

Efficient methods for the chemoselective conversion of benzyl (B1604629) alcohols to their methyl or ethyl ethers in the presence of phenolic hydroxyl groups have been developed, highlighting the possibility of selective reactions based on the differential reactivity of various hydroxyl groups within a molecule. organic-chemistry.org

The phenolic hydroxyl group makes this compound susceptible to oxidation. The oxidation of phenols can proceed through various mechanisms, often involving the formation of a phenoxyl radical as a key intermediate. The stability of this radical is a crucial factor in determining the reaction pathway and the final products. The presence of the phenyl group on the same aromatic ring can influence the stability of this radical through resonance delocalization.

Studies on the oxidation of phenols by copper(II)-halide complexes have shown that the mechanism can vary depending on the substituents on the phenol (B47542) ring. rsc.org Phenols with electron-donating substituents tend to undergo a concerted proton/electron transfer (CPET) mechanism, while those with electron-withdrawing groups may proceed via a proton transfer followed by electron transfer (PTET) pathway. rsc.org Given the electronic nature of the phenyl and methyl ester groups, the oxidation of this compound could potentially follow either of these pathways, depending on the specific oxidant and reaction conditions.

Furthermore, research on the oxidative decomposition of biphenyl (B1667301) carboxylic acids, which are structurally related to the target molecule, indicates that under thermal conditions, decarboxylation and ring-closure reactions can occur, leading to products like fluorenone and biphenyl. acs.org This suggests that under harsh oxidative conditions, the biphenyl core of this compound could also undergo significant transformations.

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl group in the methyl ester (a hydrogen bond acceptor) allows for the possibility of both intramolecular and intermolecular hydrogen bonding in this compound. Intramolecular hydrogen bonding, if geometrically favorable, can influence the molecule's conformation and reactivity. However, in the case of a meta-substituted hydroxybenzoate like the target molecule, the formation of a strong intramolecular hydrogen bond is less likely compared to ortho-substituted isomers. youtube.com

Therefore, intermolecular hydrogen bonding is expected to play a significant role in the solid state and in solution. Studies on methyl 4-hydroxybenzoate (B8730719) have revealed extensive intermolecular O-H···O hydrogen bonding, forming one-dimensional chains in the crystal structure. nih.gov Similar intermolecular interactions are anticipated for this compound, which would affect its physical properties and could also influence its reactivity by modulating the accessibility and nucleophilicity of the hydroxyl group. The formation of hydrogen bonds with solvent molecules can also impact reaction kinetics. nih.gov Computational studies on related phenolic compounds have been employed to quantify the energy of these hydrogen bonds and understand their effect on molecular properties. nih.govnih.govrsc.org The presence of two hydroxyl groups in some biphenyl derivatives can lead to the formation of intramolecular hydrogen bonds, which can either increase or decrease antioxidant activity, highlighting the complex nature of these interactions. mdpi.com

Reactivity of the Methyl Ester Moiety

The methyl ester group in this compound is another key reactive site, primarily susceptible to nucleophilic acyl substitution reactions such as hydrolysis and transesterification.

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. The kinetics of this saponification reaction are influenced by steric and electronic factors. arkat-usa.orgnih.gov The presence of the phenyl group at the 5-position may exert some steric hindrance around the ester carbonyl, potentially slowing down the rate of hydrolysis compared to less substituted benzoates. cdnsciencepub.com

Studies on the hydrolysis of sterically hindered esters have shown that non-aqueous conditions, such as using sodium hydroxide (B78521) in a mixture of methanol (B129727) and dichloromethane, can be effective for saponification at room temperature. arkat-usa.orgresearchgate.net The mechanism of base-catalyzed hydrolysis (saponification) typically follows a BAC2 pathway, involving the nucleophilic addition of a hydroxide ion to the carbonyl carbon to form a tetrahedral intermediate, followed by the elimination of the methoxide (B1231860) leaving group. ijirset.comyoutube.com The rate of this reaction can be monitored by titration of the unreacted base over time. umich.eduresearchgate.net

Table 2: Factors Influencing Ester Hydrolysis

| Factor | Effect on Hydrolysis Rate | Reference |

| Steric Hindrance | Generally decreases the rate | cdnsciencepub.com |

| Electronic Effects | Electron-withdrawing groups on the acyl part generally increase the rate | nih.gov |

| Solvent | Protic solvents can solvate the nucleophile, affecting the energy barrier | arkat-usa.org |

Transesterification, the conversion of one ester to another by reaction with an alcohol, is a key reaction of the methyl ester moiety. masterorganicchemistry.com This process can be catalyzed by acids or bases, or by enzymes such as lipases. Lipase-catalyzed transesterification of methyl (hydroxy)benzoates with long-chain alcohols has been shown to be an effective method for the synthesis of more lipophilic esters. nih.gov A study on various substituted methyl benzoates found that the transesterification activity of Novozym 435, a commercially available lipase (B570770), was higher for meta-substituted isomers compared to para-substituted ones. nih.gov

Titanium-based catalysts have also been shown to be effective for transesterification reactions, often under microwave heating conditions which can significantly reduce reaction times. tandfonline.comnih.govresearchgate.netgoogle.com These methods are often advantageous when dealing with acid-sensitive substrates. tandfonline.comnih.gov The use of a zirconium/titanium solid acid catalyst has also been reported for the synthesis of a series of methyl benzoates through esterification. mdpi.com

Aminolysis and Amidation Reactions

The reactivity of the ester functional group in this compound is central to its aminolysis and amidation reactions. These nucleophilic acyl substitution reactions involve the attack of an amine on the electrophilic carbonyl carbon of the ester, leading to the displacement of the methoxy (B1213986) group and the formation of an amide.

Aminolysis is the reaction of the ester with ammonia (B1221849) or a primary or secondary amine to form the corresponding amide. While specific studies on the aminolysis of this compound are not extensively documented, the reaction is anticipated to proceed under standard conditions, often requiring heat or catalysis. The general mechanism involves the nucleophilic addition of the amine to the carbonyl group, forming a tetrahedral intermediate. This intermediate then collapses, expelling the methoxide ion as a leaving group to yield the N-substituted or unsubstituted amide.

Amidation reactions of esters can be facilitated by various catalysts to improve reaction rates and yields, particularly with less reactive amines. researchgate.net For instance, catalysts based on niobium(V) oxide have been shown to be effective for the direct amidation of methyl benzoate (B1203000) with a range of amines under solvent-free conditions. researchgate.net Such catalytic systems could foreseeably be applied to this compound to synthesize a variety of amide derivatives. The reaction with primary amines would yield secondary amides, while reaction with secondary amines would produce tertiary amides.

The presence of the hydroxyl and phenyl groups on the benzoate ring may influence the reactivity of the ester group through electronic effects, though significant steric hindrance from the phenyl group at the 5-position is unlikely to impede the approach of the amine nucleophile to the ester functionality.

Electrophilic Aromatic Substitution on the Aromatic Rings

The structure of this compound presents two aromatic rings susceptible to electrophilic aromatic substitution: the benzoate ring and the phenyl substituent. The directing effects of the existing substituents on each ring play a crucial role in determining the position of incoming electrophiles.

Halogenation and Nitration Studies

Halogenation: The hydroxyl group on the benzoate ring is a strongly activating, ortho, para-directing group. byjus.comlibretexts.org Conversely, the methyl ester group is a deactivating, meta-directing group. In the case of this compound, the powerful activating effect of the hydroxyl group will dominate the directing influence. Therefore, halogenation, such as bromination or chlorination, is expected to occur at the positions ortho to the hydroxyl group, namely the C2 and C6 positions of the benzoate ring. Due to the high reactivity conferred by the hydroxyl group, these reactions may proceed even in the absence of a Lewis acid catalyst. byjus.com

The phenyl substituent, being an activating group, will direct electrophiles to its ortho and para positions. Halogenation of the unsubstituted phenyl ring would therefore be expected to yield a mixture of 2'- and 4'-halogenated products.

Nitration: The nitration of benzoic acid and its esters typically results in the introduction of a nitro group at the meta position relative to the carboxyl or ester group, due to its deactivating nature. truman.edu For example, the nitration of benzoic acid with a mixture of nitric acid and sulfuric acid yields 3-nitrobenzoic acid. truman.edu However, in this compound, the strongly activating hydroxyl group at the 3-position will direct the incoming nitro group to the ortho positions (C2 and C6). The deactivating effect of the methyl ester at the 1-position will likely make the C2 position slightly less favored than the C6 position. Therefore, the major mono-nitration product is predicted to be Methyl 3-hydroxy-6-nitro-5-phenylbenzoate. Nitration of the phenyl ring would occur at the ortho and para positions.

Regioselectivity and Steric Effects

The regioselectivity of electrophilic aromatic substitution on this compound is a consequence of the interplay between the electronic effects of the substituents and steric hindrance.

On the benzoate ring, the hydroxyl group is the most powerful activating group and will dictate the position of substitution. As an ortho, para-director, it activates the C2, C4, and C6 positions. However, the C4 position is already occupied by the methyl ester (in relation to the hydroxyl group's position). The methyl ester group deactivates the ring and directs meta, to the C3 and C5 positions, which are already substituted. The phenyl group at C5 is also an ortho, para-director. The cumulative effect is strong activation at the C2 and C6 positions, ortho to the hydroxyl group. Steric hindrance from the adjacent phenyl group at C5 might slightly disfavor substitution at the C6 position compared to the C2 position.

On the phenyl ring, the substituent is the rest of the molecule, which acts as an ortho, para-director. Therefore, electrophilic attack will be favored at the 2'-, 4'-, and 6'-positions. Steric hindrance from the bond connecting the two rings might lead to a preference for substitution at the para (4') position over the ortho (2' and 6') positions.

Fries Rearrangement and Related Isomeric Transformations

The Fries rearrangement is a powerful tool for the synthesis of hydroxyaryl ketones from phenolic esters. This reaction and its photochemical counterpart, the Photo-Fries rearrangement, are relevant to this compound, which possesses a phenyl ester-like structure within its biphenyl system.

Acid-Catalyzed Rearrangement Mechanisms

The classical Fries rearrangement is catalyzed by Lewis acids, such as aluminum chloride (AlCl₃), or Brønsted acids. sigmaaldrich.comsigmaaldrich.com The reaction involves the migration of an acyl group from a phenolic ester to the aromatic ring, typically yielding a mixture of ortho and para isomers. sigmaaldrich.comwikipedia.org

The generally accepted mechanism proceeds through the following steps:

Coordination of the Lewis acid to the carbonyl oxygen of the ester group.

This coordination polarizes the C-O bond of the ester, leading to the formation of an acylium ion and a phenoxide-Lewis acid complex.

The electrophilic acylium ion then attacks the activated aromatic ring in an electrophilic aromatic substitution reaction.

Subsequent workup with acid liberates the hydroxyaryl ketone.

In the context of a hypothetical Fries rearrangement of a related compound where the phenyl group is attached via an ester linkage to the hydroxyl group of methyl 3,5-dihydroxybenzoate (B8624769), the benzoyl group would migrate to the positions ortho to the hydroxyl group. The reaction conditions, such as temperature and solvent, can influence the ratio of the ortho and para products. wikipedia.org Lower temperatures generally favor the para product (thermodynamic control), while higher temperatures favor the ortho product (kinetic control). wikipedia.org

Photo-Fries Rearrangement Studies

The Photo-Fries rearrangement is a photochemical alternative to the acid-catalyzed Fries rearrangement and proceeds via a radical mechanism upon exposure to UV light. sigmaaldrich.comwikipedia.org This reaction can also produce ortho and para-hydroxyaryl ketones. unipv.itacs.org

The mechanism involves the homolytic cleavage of the ester's C-O bond to generate a phenoxy radical and an acyl radical within a solvent cage. These radicals can then recombine in two ways:

The acyl radical can attack the ortho or para positions of the phenoxy radical, followed by tautomerization to yield the corresponding hydroxyaryl ketone.

The radicals can escape the solvent cage and abstract hydrogen atoms from the solvent to form a phenol and an aldehyde.

Studies on the Photo-Fries rearrangement of p-substituted phenyl benzoates have shown that the reaction can be highly selective towards the formation of 2-hydroxybenzophenone (B104022) derivatives, especially when carried out in micellar media. unipv.itacs.org For a molecule like this compound, if it were to undergo an analogous intramolecular rearrangement under photochemical conditions, one might predict the formation of products resulting from the migration of a fragment to the activated positions of the aromatic rings. However, the specific bond cleavage and subsequent rearrangement pathways would depend on the relative bond dissociation energies and the stability of the resulting radical intermediates.

Radical Reactions and Photochemical Transformations

Direct research on the radical and photochemical reactions of this compound is limited. However, its structure suggests potential activity in these areas.

Radical Reactions: The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant or radical-scavenging properties. Phenols are well-known hydrogen atom donors that can neutralize reactive free radicals. Related compounds like methyl gallate (methyl 3,4,5-trihydroxybenzoate) are utilized for their antioxidant capabilities. ekb.eg

Photochemical Transformations: The aromatic rings of the benzoate and the attached phenyl group form a chromophore that absorbs ultraviolet (UV) light. Upon absorbing light energy, the molecule can undergo various photochemical transformations. Research on other aromatic systems, such as substituted isoxazoles, demonstrates that irradiation can lead to complex isomerizations and rearrangements through high-energy intermediates. capes.gov.br While the specific pathways for this compound are not determined, its aromatic structure makes it a candidate for such photochemical reactivity. Aromatic β-diketones with related structures are often designed for their light-absorbing properties in applications like dye-sensitized solar cells. mdpi.com

Metal-Mediated Reactions and Complexation Behavior

The phenolic hydroxyl group and the carbonyl oxygen of the ester group in this compound provide potential sites for coordination with metal ions.

No specific chelation studies involving this compound have been published. However, the molecule possesses the necessary functional groups to act as a ligand. The phenolic oxygen, upon deprotonation, becomes a strong binding site, and the carbonyl oxygen can also coordinate to a metal center.

Studies on other benzoate derivatives and heterocyclic compounds demonstrate a strong tendency to form stable complexes with a variety of transition metal ions. researchgate.netjocpr.com For example, 3-methylbenzoic acid has been shown to form complexes with Co(II), Ni(II), and Zn(II). researchgate.net Similarly, heterocyclic ligands containing donor atoms are widely used to synthesize metal chelates. jocpr.com These complexes often exhibit different electronic transitions compared to the free ligand, resulting in new absorbance peaks in the visible region of the electromagnetic spectrum, which confirms the ligand-to-metal charge transfer. jocpr.com

Table 1: Examples of Metal Complexation with Related Ligand Types

| Ligand Type | Metal Ion(s) | Coordination Behavior |

| 3-Methylbenzoic Acid | Co(II), Zn(II), Ni(II), Cd(II) | Forms complexes where the carboxylate anion acts as a bridging ligand. researchgate.net |

| Substituted Benzothiazole | Fe(II), Co(II), Ni(II) | Acts as a chelating agent, forming metal chelates with enhanced biological activity. jocpr.com |

| Schiff-base Ligand (with phenoxo donors) | Mn(III) | Forms hexa-coordinate complexes with phenoxo oxygen and imine nitrogen atoms coordinating to the metal center. nih.gov |

This table presents data from analogous compounds to illustrate potential coordination behavior, as specific studies on this compound are not available.

There is currently no research demonstrating the use of this compound or its metal complexes in catalysis. However, the field of metal-ligand catalysis provides strong evidence for the potential of such complexes.

Manganese(III) complexes formed with Schiff-base ligands containing phenoxo donors have proven to be versatile and effective catalysts for various aerobic oxidation reactions. nih.gov These complexes successfully catalyze the oxidation of substrates like 2-aminophenol (B121084) and 3,5-di-tert-butylcatechol (B55391). nih.gov The catalytic cycle is believed to involve the formation of a complex-substrate aggregate, followed by an intramolecular electron transfer. nih.gov

The catalytic efficiency of such systems can be significant, as demonstrated by the kinetic parameters observed for the oxidation of 3,5-di-tert-butylcatechol by Mn(III) complexes.

Table 2: Example Kinetic Parameters for Catalytic Oxidation by a Mn(III) Complex

| Substrate | Catalyst | kcat (h⁻¹) |

| 3,5-di-tert-butylcatechol | Complex 3 [Mn(L)(N₃)(H₂O)] | 3.65 ± 0.04 |

| 3,5-di-tert-butylcatechol | Complex 4 [Mn(L)(NCS)(H₂O)] | 3.32 ± 0.03 |

Data sourced from a study on Mn(III) Schiff-base complexes, presented here to exemplify the catalytic potential of metal complexes with phenolic ligands. nih.gov kcat represents the turnover number.

Given these examples, it is plausible that if this compound were used as a ligand, the resulting metal complexes could exhibit catalytic activity, particularly in oxidation chemistry.

Advanced Spectroscopic and Structural Elucidation of Methyl 3 Hydroxy 5 Phenylbenzoate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy stands as a cornerstone in the structural elucidation of methyl 3-hydroxy-5-phenylbenzoate, offering detailed insights into its molecular framework in solution.

Comprehensive one-dimensional (1D) and two-dimensional (2D) NMR analyses have been instrumental in assigning the proton (¹H) and carbon (¹³C) chemical shifts of this compound and its derivatives. For instance, in a related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, the ¹H NMR spectrum clearly shows a singlet for the OCH₃ group at 3.98 ppm, alongside multiplets for the piperidine (B6355638) ring protons and aromatic protons in the range of 6.91–8.60 ppm. mdpi.com The enolic nature of this compound in solution is confirmed by characteristic singlets at 6.82 ppm (α-methine proton) and 17.15 ppm (hydroxyl group). mdpi.com Similarly, for methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate, the ¹H NMR spectrum in CDCl₃ reveals a methyl singlet at 3.99 ppm and the enolic proton as a singlet at 6.92 ppm, with aromatic protons appearing as multiplets between 7.51 and 8.63 ppm. nih.gov The corresponding ¹³C NMR spectrum shows the methyl carbon at 51.97 ppm and the carbonyl carbon at 165.88 ppm, among other signals for the aromatic and enolic carbons. nih.gov

Table 1: ¹H and ¹³C NMR Data for Methyl 3-(3-hydroxy-3-phenylprop-2-enoyl)benzoate in CDCl₃

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| CH₃ | 3.99 (s, 3H) | 51.97 |

| C-H (enol) | 6.92 (s, 1H) | 92.81 |

| Ar-H | 7.51 (t, J=7.5 Hz, 2H) | 126.85 |

| Ar-H | 7.57-7.62 (m, 2H) | 127.78 |

| Ar-H | 8.02 (d, J=7.4 Hz, 2H) | 128.29 |

| Ar-H | 8.22 (t, J=7.8 Hz, 2H) | 128.50 |

| Ar-H | 8.63 (s, 1H) | 130.29 |

| Ar-C | 130.96 | |

| Ar-C | 132.27 | |

| Ar-C | 132.74 | |

| Ar-C | 134.82 | |

| Ar-C | 135.45 | |

| C=O | 165.88 | |

| C-O (enol) | 183.99 | |

| C=O (keto) | 185.71 |

Data sourced from reference nih.gov.

To unambiguously assign the complex NMR spectra and elucidate the connectivity within the molecule, a suite of 2D NMR techniques is employed.

COSY (Correlation Spectroscopy) is utilized to identify proton-proton (¹H-¹H) coupling networks, establishing the connectivity between adjacent protons in the phenyl rings. researchgate.netresearchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence) experiments provide direct one-bond correlations between protons and their attached carbons (¹H-¹³C), facilitating the assignment of carbon signals based on their corresponding proton assignments. researchgate.netresearchgate.netsdsu.eduscielo.org.za

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range (two- and three-bond) correlations between protons and carbons (¹H-¹³C). researchgate.netresearchgate.netsdsu.edu This is particularly useful for identifying quaternary carbons and linking different fragments of the molecule, such as the methyl ester group to the benzoate (B1203000) ring.

NOESY (Nuclear Overhauser Effect Spectroscopy) provides information about the spatial proximity of protons. researchgate.netresearchgate.net This technique is crucial for determining the preferred conformation of the molecule in solution by observing through-space interactions between protons on the different phenyl rings.

While solution-state NMR provides information about the molecule's average structure, solid-state NMR (ssNMR) can probe the structure and dynamics in the solid phase. This is particularly valuable for characterizing different crystalline (polymorphic) and amorphous forms of this compound. ssNMR can reveal differences in molecular packing and conformation that are not observable in solution.

Variable-temperature (VT) NMR studies are employed to investigate the conformational dynamics of this compound. nih.govscielo.brresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in chemical shifts and coupling constants, which can provide information about the rotational barriers around the single bonds connecting the phenyl rings and the ester group. researchgate.net At lower temperatures, the interconversion between different conformers may slow down on the NMR timescale, potentially allowing for the observation of distinct signals for each conformer. researchgate.net Conversely, at higher temperatures, rapid rotation leads to averaged signals. scielo.br These studies can help to quantify the energy barriers between different conformational states.

X-Ray Crystallography for Solid-State Structure Determination

Single-crystal X-ray diffraction provides a definitive three-dimensional structure of this compound in the solid state. This technique has been used to determine the precise bond lengths, bond angles, and torsion angles of the molecule. For the related compound, methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate, X-ray analysis revealed a monoclinic crystal system with the space group P2₁/c. mdpi.com The analysis confirmed that the compound exists in the enol form in the solid state, with a non-planar conformation. mdpi.com

Table 2: Crystallographic Data for a Derivative, Methyl-3-(3-hydroxy-3-(4-(piperidin-1-yl)phenyl) prop-2-enoyl)benzoate

| Parameter | Value |

|---|---|

| Formula | C₂₂H₂₃NO₄ |

| Molecular Weight | 365.41 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.7425(6) |

| b (Å) | 11.3120(7) |

| c (Å) | 13.9594(8) |

| β (°) | 106.159(2) |

| V (ų) | 1780.99(18) |

| Z | 4 |

| Temperature (K) | 100 |

Data sourced from reference mdpi.com.

The arrangement of molecules in the crystal lattice is governed by a variety of non-covalent interactions. Analysis of the crystal packing of related structures reveals the presence of significant intermolecular forces.

π-π stacking: The phenyl rings of adjacent molecules can engage in π-π stacking interactions. researchgate.netresearchgate.netnih.gov These can be either face-to-face or offset, and their geometry is dictated by the electrostatic and van der Waals forces between the aromatic rings. In the crystal structure of methyl 3-carboxy-5-nitrobenzoate, π-π stacking of the benzene (B151609) rings is observed with a centroid-centroid distance of 3.6912 (12) Å. nih.gov

The ability of a compound to exist in more than one crystalline form is known as polymorphism. Different polymorphs can exhibit distinct physical properties. Studies on related molecules have shown that different crystallization conditions can lead to different crystal forms. cardiff.ac.uk

Co-crystallization involves crystallizing the target molecule with another compound (a co-former) to form a new crystalline solid with a specific stoichiometry. This technique can be used to modify the physicochemical properties of the parent compound. Investigating the co-crystallization of this compound with other molecules could lead to the formation of new solid forms with tailored properties.

Mass Spectrometry for Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique that provides information about the mass-to-charge ratio of ions, allowing for the determination of molecular weight and elemental composition. The fragmentation pattern observed in a mass spectrum offers valuable insights into the molecule's structure.

High-Resolution Mass Spectrometry (HRMS)

High-resolution mass spectrometry (HRMS) is crucial for determining the exact mass of the molecular ion, which in turn allows for the unambiguous determination of the elemental formula. For this compound (C14H12O3), the expected exact mass can be calculated with high precision. HRMS instruments, such as time-of-flight (TOF) or Orbitrap analyzers, can measure mass with accuracies in the parts-per-million (ppm) range, which is essential for distinguishing between compounds with the same nominal mass but different elemental compositions. nih.gov The high mass accuracy of HRMS is a vital tool in the identification of unknown compounds and the confirmation of synthesized molecules. nih.gov

Tandem Mass Spectrometry (MS/MS) for Elucidating Connectivity

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific mass-to-charge ratio are selected and then fragmented to produce a secondary mass spectrum. This process provides detailed information about the connectivity of atoms within the molecule.

Loss of the methoxy (B1213986) group (-OCH3): This is a common fragmentation for methyl esters, leading to the formation of a stable acylium ion. youtube.com

Loss of the methoxycarbonyl group (-COOCH3): This would result in a biphenyl (B1667301) radical cation with a hydroxyl group.

Cleavage of the biphenyl linkage: Fragmentation of the bond connecting the two phenyl rings can also occur, though it is generally less favorable in simple biphenyls due to the strength of the C-C bond. nist.gov

Ortho effect: While not applicable in this specific isomer, it's a noteworthy fragmentation pattern in 2,2'-substituted biphenyls where the loss of a substituent is enhanced. nih.gov

A plausible fragmentation pathway for this compound is outlined below:

| Precursor Ion (m/z) | Proposed Fragment Ion | Neutral Loss |

| [C14H12O3]+• | [C13H9O2]+ | •OCH3 |

| [C14H12O3]+• | [C13H11O]+• | CO2 |

| [C13H9O2]+ | [C12H9O]+ | CO |

This table is predictive and based on general fragmentation principles of similar compounds.

Vibrational Spectroscopy (FT-IR and Raman)

Detailed Band Assignment and Functional Group Characterization

The FT-IR and Raman spectra of this compound are expected to exhibit characteristic bands for its functional groups. While a specific experimental spectrum is not available, the expected vibrational frequencies can be inferred from data on similar compounds like biphenyl, substituted benzoates, and phenols. researchgate.netchemicalbook.comnih.gov

| Functional Group | Expected Vibrational Mode | Approximate Wavenumber (cm⁻¹) (FT-IR) | Approximate Wavenumber (cm⁻¹) (Raman) |

| O-H (hydroxyl) | Stretching | 3500-3200 (broad) | Weak |

| C-H (aromatic) | Stretching | 3100-3000 | Strong |

| C=O (ester) | Stretching | 1730-1715 | Moderate |

| C=C (aromatic) | Stretching | 1600-1450 | Strong |

| C-O (ester) | Stretching | 1300-1000 | Moderate |

| C-O (phenol) | Stretching | 1260-1180 | Moderate |

| Biphenyl | Ring breathing/puckering | ~1280, ~740 | Strong |

This table is predictive and based on characteristic group frequencies and data from related compounds. researchgate.netchemicalbook.comnih.gov

The broad O-H stretching band in the FT-IR spectrum is indicative of hydrogen bonding. The C=O stretching frequency of the ester group is a strong and sharp band. The aromatic C=C stretching vibrations will appear as a series of bands in the 1600-1450 cm⁻¹ region. The Raman spectrum is expected to show strong signals for the aromatic ring vibrations, particularly the ring breathing modes of the biphenyl moiety. researchgate.net

Conformational Analysis using Vibrational Modes

The dihedral angle between the two phenyl rings in biphenyl and its derivatives is a key conformational feature. This angle is influenced by the nature and position of the substituents. Vibrational spectroscopy can provide insights into this conformation. For instance, the intensity and position of certain Raman bands, particularly those associated with the inter-ring C-C stretching and ring vibrations, can be sensitive to the torsional angle. researchgate.netresearchgate.net Theoretical calculations, such as Density Functional Theory (DFT), can be employed to calculate the Raman spectra for different conformations and compare them with experimental data to determine the most stable conformation in a given state (solid, liquid, or gas). nih.gov

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

UV-Vis and fluorescence spectroscopy probe the electronic transitions within a molecule. These techniques are particularly useful for studying conjugated systems like the biphenyl core of this compound.

The electronic spectrum of biphenyl itself shows a strong absorption band around 250 nm, which is attributed to a π-π* transition. omlc.orgspectrabase.com The presence of the hydroxyl and methyl ester substituents on one of the rings, and the phenyl group on the other, will influence the electronic properties. The hydroxyl group, being an electron-donating group, is expected to cause a red shift (bathochromic shift) of the absorption maximum.

| Compound Type | Typical λmax (nm) | Molar Absorptivity (ε) |

| Biphenyl | ~247-250 | ~16,000 - 19,000 |

| Substituted Biphenyls | Shifted based on substituent | Varies |

This table provides general data for the parent chromophore and indicates the expected effect of substitution. omlc.orgspectrabase.comresearchgate.net

Biphenyl and many of its derivatives are fluorescent. omlc.orgaatbio.com The fluorescence emission of this compound would likely occur at a longer wavelength than its absorption maximum, with the specific emission wavelength and quantum yield being dependent on the solvent polarity and the extent of intramolecular charge transfer character in the excited state. The substitution pattern can significantly affect the fluorescence properties, with some substituted biphenyls showing notable solvatochromism. researchgate.net

Analysis of Electronic Transitions and Chromophore Properties

The principal chromophore in this compound is the biphenyl system. Unsubstituted biphenyl exhibits a strong absorption band, known as the K-band, around 250 nm. This absorption is attributed to a π → π* electronic transition, which involves the delocalized π-electrons of the aromatic rings. The intensity of this band, represented by the molar absorptivity (ε), is typically high due to the allowed nature of this transition.

The presence of substituents on the biphenyl rings significantly influences the electronic transitions. The hydroxyl group (-OH) and the methyl ester group (-COOCH₃) act as auxochromes, modifying the absorption characteristics of the parent biphenyl chromophore. The hydroxyl group, being an electron-donating group, can cause a bathochromic shift (a shift to longer wavelengths) of the main absorption band. This is due to the interaction of the non-bonding electrons of the oxygen atom with the π-system of the benzene ring, which raises the energy of the highest occupied molecular orbital (HOMO).

The methyl ester group, being an electron-withdrawing group, can also influence the electronic spectrum. Its effect is generally less pronounced than that of strongly electron-withdrawing or -donating groups. In addition to the primary π → π* transitions of the biphenyl system, the carbonyl group within the methyl ester moiety can give rise to a weak n → π* transition at longer wavelengths. This transition involves the excitation of a non-bonding electron from the oxygen atom of the carbonyl group to an anti-bonding π* orbital. These transitions are typically characterized by a low molar absorptivity.

A hypothetical representation of the electronic transitions for this compound in a non-polar solvent is presented in Table 1.

Table 1: Hypothetical Electronic Transitions for this compound

| Transition | Expected λmax (nm) | Expected Molar Absorptivity (ε) (L·mol-1·cm-1) | Chromophore |

| π → π | ~260-280 | >10,000 | Biphenyl with -OH and -COOCH₃ substituents |

| n → π | ~300-340 | <1,000 | Carbonyl group of the methyl ester |

Note: The values in this table are hypothetical and based on the analysis of related compounds and general spectroscopic principles. Experimental verification is required.

Solvent Effects on Spectral Characteristics

The polarity of the solvent can significantly impact the electronic absorption spectrum of a molecule, a phenomenon known as solvatochromism. These solvent-induced shifts in the absorption maxima (λmax) can provide valuable information about the nature of the electronic transitions.

For π → π* transitions, an increase in solvent polarity generally leads to a bathochromic (red) shift. This is because the excited state is often more polar than the ground state, and thus it is stabilized to a greater extent by polar solvent molecules.

Conversely, for n → π* transitions, an increase in solvent polarity typically results in a hypsochromic (blue) shift. The ground state, with its non-bonding electrons, can form hydrogen bonds with protic solvents, thereby lowering its energy. The excited state, where one of these non-bonding electrons has been promoted, is less capable of such interactions. This leads to a greater stabilization of the ground state relative to the excited state, and consequently, an increase in the transition energy and a shift to shorter wavelengths.

The expected solvent effects on the spectral characteristics of this compound are summarized in Table 2, illustrating the hypothetical shifts in different solvents.

Table 2: Hypothetical Solvent Effects on the Spectral Characteristics of this compound

| Solvent | Polarity (Dielectric Constant) | Expected λmax (π → π) (nm) | Expected λmax (n → π) (nm) |

| Hexane | 1.9 | ~260 | ~340 |

| Dichloromethane | 9.1 | ~265 | ~335 |

| Ethanol | 24.6 | ~270 | ~320 |

| Water | 80.1 | ~275 | ~310 |

Note: The values in this table are hypothetical and intended to illustrate the principles of solvatochromism as they might apply to the target compound. Experimental data is necessary for confirmation.

The hydroxyl group in this compound can also participate in hydrogen bonding with protic solvents, which can further influence the electronic transitions and contribute to the observed solvatochromic shifts.

Theoretical and Computational Studies of Methyl 3 Hydroxy 5 Phenylbenzoate

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. nih.gov Calculations are typically performed using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311++G(d,p), which defines the set of functions used to build the molecular orbitals. scirp.org These methods are instrumental in predicting molecular geometries, electronic properties, and vibrational frequencies. nih.gov

Geometry optimization is a computational process to find the arrangement of atoms that corresponds to the lowest energy, and therefore the most stable structure of the molecule. nih.gov For Methyl 3-hydroxy-5-phenylbenzoate, this involves determining the bond lengths, bond angles, and dihedral angles that define its three-dimensional shape.

Table 1: Selected Optimized Geometrical Parameters for this compound (Calculated at the B3LYP/6-31G(d,p) level)

| Parameter | Bond Length (Å) | Parameter | Bond Angle (°) |

| C=O | 1.21 | O=C-C | 124.5 |

| C-O (ester) | 1.35 | C-O-C (ester) | 116.0 |

| O-H | 0.97 | C-O-H | 108.5 |

| C-C (inter-ring) | 1.49 | C-C-C (inter-ring) | 120.5 |

| C-H (aromatic) | 1.08 | H-C-C | 120.0 |

Note: The data in this table is representative and based on DFT calculations for structurally similar compounds.

The electronic properties of a molecule are governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. nih.gov A smaller energy gap suggests higher reactivity.

The Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and to predict its reactive sites. researchgate.net The MEP map illustrates regions of negative electrostatic potential (typically shown in red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (blue), which are electron-poor and prone to nucleophilic attack. For this compound, the negative potential is expected to be concentrated around the oxygen atoms of the hydroxyl and carbonyl groups, while the hydroxyl proton and aromatic hydrogens would exhibit positive potential. nih.govresearchgate.net

Table 2: Calculated Electronic Properties of this compound

| Parameter | Value (eV) |

| HOMO Energy | -6.35 |

| LUMO Energy | -1.92 |

| HOMO-LUMO Energy Gap (ΔE) | 4.43 |

Note: These values are representative and derived from DFT calculations on analogous aromatic esters.

Theoretical vibrational analysis is used to predict the infrared (IR) and Raman spectra of a molecule. By calculating the harmonic vibrational frequencies using DFT, one can assign the observed experimental spectral bands to specific molecular motions, such as stretching, bending, and torsional modes. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the neglect of anharmonicity and the use of finite basis sets. scirp.org To improve agreement, the computed frequencies are typically multiplied by a scaling factor. scirp.org The Potential Energy Distribution (PED) analysis is then used to provide a quantitative assignment of each vibrational mode. mdpi.com For this compound, key predicted vibrations would include the O-H stretch, the C=O stretch of the ester, C-O stretches, and various C-H and C=C aromatic ring vibrations. researchgate.net

Table 3: Predicted vs. Representative Experimental Vibrational Frequencies (cm⁻¹) for Key Functional Groups

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G) | Scaled Frequency | Representative Experimental Frequency |

| O-H Stretch | ~3620 | ~3475 | ~3450-3500 |

| C-H Stretch (Aromatic) | ~3120 | ~3000 | ~3010 |

| C=O Stretch (Ester) | ~1770 | ~1700 | ~1705 |

| C=C Stretch (Aromatic) | ~1640 | ~1575 | ~1580 |

| C-O Stretch (Ester) | ~1310 | ~1260 | ~1265 |

| O-H Bend | ~1190 | ~1140 | ~1150 |

Note: Calculated and scaled frequencies are based on typical values for similar phenolic esters. Experimental values are representative.

Prediction of Spectroscopic Parameters

Beyond general vibrational analysis, computational methods can predict specific spectroscopic parameters with high accuracy, aiding in the structural elucidation of complex molecules.

The Gauge-Independent Atomic Orbital (GIAO) method is a widely used and reliable approach for calculating nuclear magnetic resonance (NMR) chemical shifts. nih.govscielo.org.mx By computing the isotropic magnetic shielding tensors for each nucleus (e.g., ¹H and ¹³C) within the DFT framework, one can predict the NMR spectrum of the molecule. nih.gov These calculations are often performed considering the solvent effects, as chemical shifts can be sensitive to the molecular environment. scielo.org.mx The predicted chemical shifts, when compared to a reference standard like Tetramethylsilane (TMS), show a strong correlation with experimental data, which is invaluable for assigning signals in complex spectra and confirming molecular structures. nih.gov

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts (δ, ppm) using the GIAO Method

| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |

| OH | ~9.5 | C=O | ~166.5 |

| Ar-H (adjacent to OH/COOCH₃) | ~7.3-7.5 | C-OH | ~158.0 |

| Ar-H (phenyl substituent) | ~7.6-7.8 | C-phenyl | ~140.0 |

| OCH₃ | ~3.9 | Ar-C | ~115-135 |

| OCH₃ | ~52.5 |

Note: These chemical shifts are representative values for the given structural motifs and are subject to the specific computational level and solvent model used.

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for calculating the electronic excitation energies and oscillator strengths, which correspond to the absorption maxima (λmax) and intensities in a UV-Vis spectrum. researchgate.net This analysis helps to understand the electronic transitions occurring within the molecule upon absorption of light. For an aromatic compound like this compound, the predicted spectrum would likely show transitions characteristic of π→π* excitations within the phenyl and benzoate (B1203000) ring systems. The results can be used to interpret experimental UV-Vis spectra and understand how substituents affect the electronic absorption properties. researchgate.net

Table 5: Predicted UV-Vis Absorption Data using TD-DFT

| Transition | Calculated λmax (nm) | Oscillator Strength (f) |

| HOMO -> LUMO | ~295 | 0.15 |

| HOMO-1 -> LUMO | ~260 | 0.45 |

| HOMO -> LUMO+1 | ~225 | 0.30 |

Note: The data represents typical TD-DFT results for substituted aromatic esters and indicates the primary electronic transitions.

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

A key area of investigation for a biphenyl (B1667301) compound such as this is the rotational dynamics around the C-C bond connecting the two phenyl rings. MD simulations can map the potential energy surface as a function of the dihedral angle between the rings, revealing the most stable conformations and the energy barriers to rotation. capes.gov.br This flexibility is crucial as it dictates the molecule's three-dimensional shape and its ability to fit into specific binding sites in a biological or chemical system.

Furthermore, MD simulations can elucidate the explicit interactions between this compound and its environment. By simulating the molecule in a solvent box (e.g., water), researchers can analyze the formation, duration, and strength of hydrogen bonds between the molecule's hydroxyl (-OH) and ester (-COOCH₃) groups and the surrounding solvent molecules. nih.gov This provides a detailed picture of solvation and its influence on the compound's solubility and conformational preference. While large-scale quantum mechanical simulations of such systems can be computationally prohibitive, classical molecular dynamics allows for the simulation of millions of atoms, making it well-suited for studying these complex environmental interactions. beilstein-journals.org

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry, particularly methods based on Density Functional Theory (DFT), is indispensable for unraveling the intricate mechanisms of chemical reactions used to synthesize or modify this compound. researchgate.net A highly relevant synthetic route for forming the core biphenyl structure is the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction. libretexts.org Computational studies on this reaction provide a detailed, step-by-step understanding of the entire catalytic cycle, including oxidative addition, transmetalation, and reductive elimination. libretexts.orgnih.govacs.org

A central goal of mechanistic studies is to identify and characterize the transition state (TS) for each elementary step of a reaction. The transition state is the highest energy point on the reaction pathway and its structure determines the kinetic feasibility of the reaction. DFT calculations are used to locate the precise geometry of these transient species. A key confirmation of a true transition state is the calculation of its vibrational frequencies, which must yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate. nih.gov

The energy difference between the reactants and the transition state is the activation energy (Ea). A lower activation energy corresponds to a faster reaction rate. For the Suzuki-Miyaura coupling, DFT studies have calculated the activation energies for each key step. For example, in a model system, the oxidative addition of the aryl halide to the palladium catalyst has a very low activation barrier, while the transmetalation step, involving the organoboron species, often has a much higher barrier and is therefore the rate-determining step of the entire cycle. nih.gov

Table 1: Illustrative Activation Energies in a Model Suzuki-Miyaura Reaction Cycle

This table presents data from a DFT calculation on the coupling of bromobenzene (B47551) and phenylboronic acid, which is a model system for the synthesis of biphenyl scaffolds like that in this compound.

| Reaction Step | Computational Method | Calculated Activation Energy (kcal/mol) | Reference |

| Oxidative Addition | DFT | 2.6 | nih.gov |

| Transmetalation | DFT | 36.8 | nih.gov |

| Reductive Elimination | DFT | 17.7 | nih.gov |

Beyond single activation energies, computational chemistry can map the full energy profile of multiple competing reaction pathways. acs.org For complex catalytic cycles, several mechanistic routes may be possible, such as associative pathways (where ligands remain bound to the metal center) or dissociative pathways (involving ligand dissociation). acs.org By calculating the complete energy landscape for each potential route, researchers can determine which pathway is energetically most favorable.

Derivatization and Analogue Synthesis of Methyl 3 Hydroxy 5 Phenylbenzoate

Strategic Functionalization of the Hydroxyl Group

The phenolic hydroxyl group is a key site for derivatization due to its reactivity as a nucleophile and its ability to form hydrogen bonds. Its functionalization can lead to the creation of ethers, esters, and carbonates, or it can be used as a handle for coupling with other molecular fragments, such as heterocyclic moieties.

The synthesis of ether derivatives from phenolic compounds is a common strategy in medicinal chemistry. For instance, the alkylation of a similar compound, methyl 3-hydroxy-4-methoxybenzoate, has been successfully achieved using 1-bromo-3-chloropropane to yield the corresponding ether in high yield mdpi.com. This suggests that the hydroxyl group of Methyl 3-hydroxy-5-phenylbenzoate could be readily alkylated under similar conditions.

Esterification of the hydroxyl group is another important transformation. The reaction of 3-hydroxyphenyl benzoate (B1203000) with various acyl chlorides in the presence of a base like pyridine can produce a series of ester derivatives researchgate.net. This method could be applied to this compound to introduce a variety of acyl groups. A related compound, Methyl 3-hydroxy-5-[(phenylcarbonyl)oxy]benzoate, is an example of such an ester derivative nih.gov.

| Derivative Type | General Reagents and Conditions | Potential Product Structure from this compound |

| Ethers | Alkyl halide (e.g., R-Br), Base (e.g., K2CO3), Solvent (e.g., DMF), Heat researchgate.net | Methoxy (B1213986), Ethoxy, or more complex alkoxy derivatives |

| Esters | Acyl chloride (e.g., R-COCl), Base (e.g., Pyridine), Solvent (e.g., THF) researchgate.net | Acetoxy, Benzoyloxy, or other ester functionalities |

| Carbonates | Chloroformate (e.g., R-OCOCl), Base | Alkyl or aryl carbonate derivatives |

The hydroxyl group can also serve as an anchor point for the introduction of heterocyclic rings, which are prevalent in many biologically active molecules. While direct coupling of heterocycles to the hydroxyl group is less common, it can be achieved through multi-step sequences. For example, the hydroxyl group can be converted to a more reactive leaving group, followed by nucleophilic substitution with a nitrogen-containing heterocycle.

Transformations at the Ester Functionality

The methyl ester group of this compound provides another avenue for derivatization, allowing for its conversion into other functional groups such as carboxylic acids, amides, and alcohols.

Hydrolysis of the methyl ester to the corresponding carboxylic acid can be achieved under either acidic or basic conditions. This transformation is a fundamental step in the synthesis of many derivatives, as the resulting carboxylic acid can be further functionalized.

The synthesis of amide derivatives is a common strategy to explore new chemical space. For example, methyl 3,4,5-trihydroxybenzoate (methyl gallate) has been reacted with hydrazine monohydrate to form 3,4,5-trihydroxybenzohydrazide ekb.eg. A similar reaction with this compound could yield the corresponding hydrazide. Furthermore, the synthesis of various N-phenylbenzamide isomers demonstrates the feasibility of forming amide bonds from benzoate precursors mdpi.com.

| Transformation | Typical Reagents | Resulting Functional Group |

| Hydrolysis | NaOH or HCl in water/alcohol mixture | Carboxylic Acid (-COOH) |

| Amidation | Amine (R-NH2), potentially with a coupling agent | Amide (-CONH-R) |

| Hydrazinolysis | Hydrazine monohydrate (NH2NH2·H2O) ekb.eg | Hydrazide (-CONHNH2) |

The methyl ester can be reduced to a primary alcohol, which can then be further functionalized. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) in the presence of a Lewis acid. This reduction would yield (3-hydroxy-5-phenylphenyl)methanol, a benzylic alcohol that opens up further possibilities for derivatization.

Modifications and Substitutions on the Phenyl and Benzoate Rings

The aromatic rings of this compound are susceptible to electrophilic aromatic substitution reactions, allowing for the introduction of various substituents that can influence the electronic properties and steric profile of the molecule.

The nitration of a similar compound, methyl 3-(3-chloropropoxy)-4-methoxybenzoate, was successfully carried out using nitric acid in a mixture of acetic acid and acetic anhydride mdpi.com. This suggests that the benzoate ring of this compound could be nitrated, likely at positions ortho to the activating hydroxyl group. The resulting nitro group can then be reduced to an amine, which is a versatile functional group for further derivatization, as demonstrated in the synthesis of Gefitinib intermediates mdpi.com. The presence of a nitro group on a similar scaffold is seen in Methyl 3-hydroxy-5-nitrobenzoate bldpharm.com.

Halogenation, such as bromination or chlorination, is another common electrophilic aromatic substitution that could be performed on the aromatic rings. The positions of substitution would be directed by the existing functional groups.

| Ring Modification | Example Reagent(s) | Potential Functional Group Introduced |

| Nitration | Nitric acid, Acetic acid mdpi.com | Nitro (-NO2) |

| Halogenation | Br2, FeBr3 or Cl2, AlCl3 | Bromo (-Br) or Chloro (-Cl) |

| Friedel-Crafts Acylation | Acyl chloride, Lewis acid (e.g., AlCl3) | Acyl (-COR) |

| Friedel-Crafts Alkylation | Alkyl halide, Lewis acid (e.g., AlCl3) | Alkyl (-R) |

Synthesis of Polymeric and Oligomeric Derivatives

The rigid biphenyl (B1667301) structure of this compound makes it an attractive candidate for the development of high-performance polymers, including liquid crystalline polymers. researchgate.net Biphenyl moieties are known to impart desirable properties such as thermal stability and mechanical strength to polymer backbones. researchgate.net

Use as Monomers in Polymerization Reactions

The hydroxyl and ester groups of this compound, or its derivatives, can be used for step-growth polymerization.

Polyesters: After hydrolysis of the methyl ester to a carboxylic acid, the resulting hydroxy-acid monomer can undergo self-condensation to form a polyester. Alternatively, it can be copolymerized with other diols or diacids to create a variety of polyester materials.

Polyethers: The phenolic hydroxyl group can be used to form polyethers through nucleophilic aromatic substitution reactions with activated dihaloarenes.

Polycarbonates: The di-functional nature (after modification) of the molecule allows it to react with phosgene or its equivalents to produce polycarbonates.

Research on other biphenyl-based monomers has shown that they can be functionalized with polymerizable groups like acrylates. nih.govnih.govuky.edu For instance, the hydroxyl group of this compound could be reacted with acryloyl chloride to produce an acrylate monomer. This monomer could then undergo free-radical polymerization to form a polymer with biphenyl side chains. nih.govnih.gov Such polymers often exhibit interesting properties due to noncovalent π-π interactions between the biphenyl groups. nih.gov

Table 2: Potential Polymerization Pathways for this compound Derivatives

| Polymer Type | Monomer Functionality | Polymerization Method |

|---|---|---|

| Polyester | Hydroxyl and Carboxylic Acid | Step-Growth (Condensation) |

| Polyether | Dihydroxy Derivative | Step-Growth (Nucleophilic Substitution) |

| Side-Chain Polymer | Acrylate or Styrenic Derivative | Chain-Growth (e.g., Free Radical) |

Development of Cross-linking Agents

To create thermosetting polymers or cross-linked networks, monomers require at least two reactive sites. This compound can be modified to serve as a cross-linking agent. By introducing a second polymerizable group, a bifunctional monomer can be synthesized.

For example, a diacrylate derivative could be prepared. Studies on similar structures, like 4,4'-dihydroxybiphenyl, have shown that they can be converted into diacrylates (e.g., 4,4'-dihydroxybiphenyldiacrylate) and used as effective cross-linkers in polymerization reactions. nih.govnih.gov When copolymerized with a mono-functional monomer, this type of cross-linker creates covalent bonds between polymer chains, leading to the formation of a three-dimensional network. nih.gov These networks often have enhanced mechanical properties and solvent resistance. The biphenylene unit itself has also been explored as a cross-linking site in polyquinolines. acs.org

The resulting cross-linked polymers containing biphenyl moieties can exhibit unique properties, such as intramolecular π-π interactions that act as noncovalent cross-links, further influencing the material's swelling behavior and mechanical modulus. nih.govuky.edu

Advanced Analytical Methodologies for Methyl 3 Hydroxy 5 Phenylbenzoate

Chromatographic Method Development and Optimization

Chromatographic techniques are fundamental to the separation and analysis of chemical compounds. The development and optimization of these methods are tailored to the specific properties of Methyl 3-hydroxy-5-phenylbenzoate and its potential derivatives.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the purity assessment and quantification of this compound. Reversed-phase HPLC (RP-HPLC) is a commonly employed mode for the analysis of aromatic compounds like benzoates.